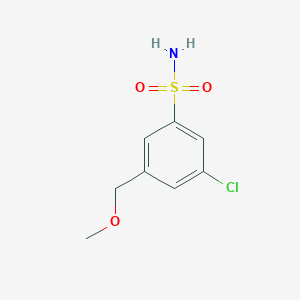

3-Chloro-5-(methoxymethyl)benzene-1-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5-(methoxymethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO3S/c1-13-5-6-2-7(9)4-8(3-6)14(10,11)12/h2-4H,5H2,1H3,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTWWOYGSYZEMTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=CC(=C1)Cl)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(methoxymethyl)benzene-1-sulfonamide typically involves the following steps:

Starting Material: The synthesis begins with 3-chloro-5-(methoxymethyl)benzene.

Sulfonation: The benzene derivative undergoes sulfonation using chlorosulfonic acid (ClSO3H) to introduce the sulfonyl chloride group.

Amination: The sulfonyl chloride intermediate is then treated with ammonia (NH3) to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Large-scale reactors are used to handle the sulfonation and amination reactions.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(methoxymethyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.

Oxidizing Agents: Agents such as potassium permanganate (KMnO4) can be used for oxidation.

Reducing Agents: Reducing agents like sodium borohydride (NaBH4) can be employed for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a corresponding amine derivative.

Scientific Research Applications

Organic Synthesis

3-Chloro-5-(methoxymethyl)benzene-1-sulfonamide is utilized as a reagent in organic synthesis for the preparation of various sulfonyl derivatives. Its electrophilic nature allows it to participate in nucleophilic substitution reactions, facilitating the formation of complex organic molecules.

Biological Modifications

In biological research, this compound is employed to modify biomolecules, allowing scientists to study their functions and interactions. By covalently bonding with amino groups in proteins, it can alter protein activity, providing insights into biochemical pathways.

Pharmaceutical Development

The compound has been investigated for potential use in developing pharmaceutical agents. Its structural characteristics suggest that it may possess antimicrobial properties, making it a candidate for further exploration in drug design.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. A comparative study on related compounds showed varying degrees of efficacy:

| Compound Name | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria | Activity Against Fungi |

|---|---|---|---|

| Compound A | Moderate (e.g., MSSA) | Weak (e.g., E. coli) | Moderate (C. albicans) |

| Compound B | Strong (e.g., MRSA) | Moderate (K. pneumoniae) | Weak |

| This compound | TBD | TBD | TBD |

The mechanism of action typically involves the formation of covalent bonds with nucleophilic sites in microbial cells, disrupting essential cellular functions and leading to cell death.

Anti-inflammatory Properties

In addition to antimicrobial activity, sulfonamides have been evaluated for their anti-inflammatory effects. A study demonstrated that several derivatives exhibited promising anti-inflammatory activities with IC50 values comparable to established anti-inflammatory drugs like diclofenac.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(methoxymethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. This mechanism is similar to that of other sulfonamide-based compounds, which are known to inhibit bacterial growth by targeting dihydropteroate synthase.

Comparison with Similar Compounds

Structural and Physicochemical Comparison

A comparison of 3-Chloro-5-(methoxymethyl)benzene-1-sulfonamide with analogous compounds reveals key differences in molecular structure and properties (Table 1).

Table 1: Structural and Physicochemical Properties of Selected Sulfonamides

*Calculated based on structural analogy to .

- Methoxymethyl vs.

- Trifluoromethyl vs. Methoxymethyl : The -CF₃ group in the benzoyl chloride derivative confers greater electronegativity and metabolic stability, whereas the methoxymethyl group may offer moderate electron-donating effects.

Electronic and Steric Effects

The electronic and steric profiles of substituents critically influence reactivity and interactions:

- Electron-Withdrawing vs. Donating Effects : The chlorine atom at position 3 is electron-withdrawing, while the methoxymethyl group at position 5 is electron-donating due to the ether oxygen. This creates a unique electronic environment compared to analogs like compound 1e (X = Cl) , where substituent positions may alter resonance and inductive effects.

- In contrast, the trifluoromethyl group in is more sterically demanding and electronegative, which could hinder rotational freedom.

Biological Activity

3-Chloro-5-(methoxymethyl)benzene-1-sulfonamide, with the CAS number 1549835-54-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzene ring substituted with a chlorine atom, a methoxymethyl group, and a sulfonamide functional group. This unique arrangement of functional groups is believed to influence its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains. Below is a summary of its key activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties. It has been tested against several bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Anticancer Potential : The compound has shown promise in inhibiting the growth of certain cancer cell lines, indicating potential as an anticancer agent.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the sulfonamide group plays a crucial role in its interaction with biological targets, possibly by mimicking para-aminobenzoic acid (PABA), which is essential for bacterial growth.

Antimicrobial Activity

A study involving various sulfonamide derivatives highlighted the antibacterial activity of compounds similar to this compound. The minimal inhibitory concentrations (MIC) against selected bacterial strains were evaluated, revealing promising results for some derivatives.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 10 |

| Compound B | Escherichia coli | 15 |

| This compound | Bacillus subtilis | TBD |

Anticancer Activity

Research has demonstrated that sulfonamides can exhibit selective toxicity towards cancer cells. In vitro studies on various cancer cell lines have shown that this compound could inhibit cell proliferation significantly.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | TBD |

| A549 (Lung Cancer) | TBD |

| HepG2 (Liver Cancer) | TBD |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the benzene ring and the sulfonamide group can significantly affect biological activity. For instance, the presence of electron-donating groups enhances antimicrobial activity, while certain substitutions may improve selectivity toward cancer cells.

Q & A

Q. What are the standard synthetic routes for 3-Chloro-5-(methoxymethyl)benzene-1-sulfonamide, and what challenges arise during its synthesis?

The synthesis typically involves sulfonylation of a substituted benzene precursor. For example, sulfonyl chloride intermediates (e.g., 3-Chloro-5-(methoxymethyl)benzene-1-sulfonyl chloride, C₈H₈Cl₂O₃S) are reacted with ammonia or amines under controlled conditions . Key challenges include:

- Regioselectivity : Ensuring substitution occurs at the correct position on the aromatic ring.

- Moisture sensitivity : Sulfonyl chlorides are highly reactive and require anhydrous conditions.

- Purification : Column chromatography or recrystallization is often necessary to isolate the product .

| Key Reaction Conditions |

|---|

| Solvent: Dichloromethane or THF |

| Temperature: 0–25°C |

| Reagents: EDCl/HOBt for coupling |

Q. How is the structural integrity of this compound confirmed?

Structural validation employs:

- NMR Spectroscopy : and NMR to confirm substitution patterns and functional groups .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., C₈H₉ClN₂O₃S, MW 248.68 g/mol).

- X-ray Crystallography : Resolves bond lengths and angles, critical for confirming stereochemistry in related sulfonamides .

Q. What are the primary chemical reactivities of this compound?

The sulfonamide group (-SO₂NH₂) enables:

- Nucleophilic substitution : Reactivity at the sulfonamide nitrogen with alkylating agents.

- Hydrogen bonding : The NH group participates in interactions with biological targets (e.g., enzymes) .

- Oxidation/Reduction : The methoxymethyl (-CH₂OCH₃) group may undergo oxidation to carboxylic acids under strong conditions .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) impact biological activity?

Comparative studies with analogs (e.g., 3-Bromo-5-(methoxymethoxy)benzene-1-sulfonyl chloride) reveal:

- Halogen effects : Chlorine vs. bromine alters electron-withdrawing properties, affecting binding to targets like NLRP3 inflammasome .

- Methoxy vs. methoxymethyl : The latter enhances lipophilicity, improving membrane permeability in cellular assays .

| Activity Comparison | IC₅₀ (PI3Kα kinase) |

|---|---|

| R-isomer (Chloro derivative) | 1.08 µM |

| S-isomer (Bromo derivative) | 2.69 µM |

| Source: Enantiomer activity data from related sulfonamides . |

Q. What mechanistic insights explain its interactions with biological targets?

Molecular docking studies suggest:

- Hydrogen bonding : The sulfonamide NH forms bonds with catalytic residues (e.g., Lys-833 in PI3Kα) .

- Hydrophobic interactions : The methoxymethyl group occupies hydrophobic pockets, enhancing binding affinity.

- Steric effects : Bulky substituents near the sulfonamide reduce activity due to steric hindrance .

Q. How can synthetic byproducts be minimized during scale-up?

Optimization strategies include:

- Temperature control : Maintaining ≤25°C to prevent side reactions (e.g., over-oxidation).

- Catalyst screening : Using DMAP (4-dimethylaminopyridine) to accelerate coupling reactions .

- In-line analytics : HPLC-MS to monitor reaction progress and identify impurities early .

Methodological Recommendations

- Synthetic Purification : Use reverse-phase HPLC with a C18 column (MeCN/H₂O gradient) for high-purity isolation .

- Biological Assays : Employ SPR (Surface Plasmon Resonance) for real-time binding kinetics with target proteins .

- Computational Tools : Density Functional Theory (DFT) to predict reaction pathways and transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.